1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

Description

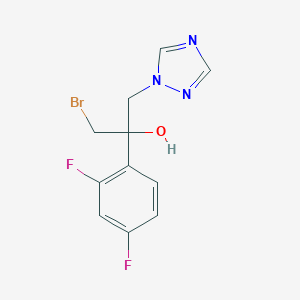

1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (CAS No. 150194-52-8; molecular formula: C₁₁H₁₀BrF₂N₃O) is a brominated triazole derivative structurally related to the antifungal drug fluconazole. It is recognized as Fluconazole EP Impurity H, a process-related impurity formed during fluconazole synthesis . The compound features a central propan-2-ol core substituted with a bromine atom, a 2,4-difluorophenyl group, and a 1,2,4-triazole ring.

Properties

IUPAC Name |

1-bromo-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrF2N3O/c12-4-11(18,5-17-7-15-6-16-17)9-2-1-8(13)3-10(9)14/h1-3,6-7,18H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMLSIOEVNQGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrF2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501162353 | |

| Record name | 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-bromopropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501162353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150194-52-8 | |

| Record name | 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-bromopropan-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150194-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluconazole impurity H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150194528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-bromopropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501162353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(bromomethyl)-α-(2,4-difluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-2-(2,4-DIFLUOROPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/940ZD7T683 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, commonly referred to by its IUPAC name, is a compound with significant biological activity, particularly in the realm of antifungal and anti-inflammatory effects. This compound is structurally related to triazole derivatives, which are known for their pharmacological properties.

- Molecular Formula : C₁₁H₁₀BrF₂N₃O

- Molecular Weight : 318.12 g/mol

- CAS Number : 150194-52-8

- SMILES : OC(CBr)(Cn1cncn1)c2ccc(F)cc2F

- InChI : InChI=1S/C11H10BrF2N3O/c12-4-11(18,5-17-7-15-6-16-17)9-2-1-8(13)3-10(9)14/h1-3,6-7,18H,4-5H₂

The compound is recognized as an impurity of the antifungal agent Fluconazole and has been studied for its potential therapeutic applications beyond its role as an impurity.

Antifungal Activity

Research has shown that derivatives of triazole compounds exhibit potent antifungal properties. The compound has been evaluated for its effectiveness against various Candida strains.

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-Bromo-2-(2,4-difluorophenyl)-3-(1H-triazol) | C. albicans CA98001 | 0.020 | |

| Fluconazole | C. albicans CA98001 | 0.023 | |

| Other Triazole Derivatives | Various | Varies |

The minimal inhibitory concentration (MIC) values indicate that this compound has comparable efficacy to Fluconazole against Candida albicans, suggesting its potential as a therapeutic agent.

Anti-inflammatory Effects

In addition to its antifungal properties, the compound has demonstrated anti-inflammatory effects. Studies have shown that it can significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in cultured peripheral blood mononuclear cells.

Table 2: Cytokine Release Inhibition by Triazole Derivatives

| Compound | Cytokine | Effect on Release | Reference |

|---|---|---|---|

| 1-Bromo-2-(2,4-difluorophenyl)-3-(1H-triazol) | TNF-α | Reduced | |

| 1-Bromo Derivative | IFN-γ | Reduced | |

| Other Compounds | Various | Variable |

The reduction in cytokine levels indicates a potential application in treating inflammatory conditions.

Case Studies

Recent studies have highlighted the biological activity of triazole derivatives including our compound of interest:

- Study on Antifungal Efficacy : A study published in MDPI evaluated several triazole derivatives against Candida species and found that substitutions on the phenyl ring significantly impacted antifungal activity. The 2,4-difluorophenyl substitution was noted for its favorable activity profile against C. albicans .

- Cytokine Modulation Study : Another research article focused on the effects of triazole derivatives on cytokine release from immune cells. The findings indicated that specific derivatives could effectively modulate immune responses by decreasing TNF-α and IFN-γ production .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H10BrF2N3O

- Molecular Weight : 318.12 g/mol

- CAS Number : 150194-52-8

- IUPAC Name : 1-bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

The compound contains a triazole ring, a feature that is significant in medicinal chemistry due to its role in various biological activities.

Pharmaceutical Impurity Analysis

The primary application of this compound is as an impurity marker in the quality control of Fluconazole production. Understanding impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. Regulatory bodies require detailed characterization of impurities to assess their impact on drug safety.

Antifungal Activity Studies

Due to its structural similarity to Fluconazole, research has been conducted to evaluate the antifungal properties of this compound. Studies have indicated that compounds with triazole moieties often exhibit antifungal activity by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.

Biochemical Research

The compound can serve as a tool in biochemical assays aimed at understanding enzyme interactions or metabolic pathways involving triazole derivatives. Its unique structure allows researchers to explore how modifications affect biological activity.

Case Study 1: Impurity Profiling in Fluconazole

A study published in a peer-reviewed journal focused on the impurity profiling of Fluconazole during its synthesis. The researchers identified this compound as a significant impurity that required monitoring due to its potential effects on drug efficacy and safety .

Case Study 2: Antifungal Efficacy Assessment

Another research article investigated the antifungal efficacy of various triazole derivatives, including this compound. The study found that while this compound exhibited some antifungal properties, its effectiveness was lower compared to other triazoles like Itraconazole .

Comparison with Similar Compounds

Fluconazole (2-(2,4-Difluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol)

- Key Difference : Fluconazole replaces the bromine atom with a second 1,2,4-triazole group.

- Impact : This modification enhances antifungal activity by improving binding to fungal cytochrome P450 14α-demethylase. The brominated analogue lacks therapeutic efficacy and is primarily a synthesis impurity .

Fluconazole Impurity I (Quaternary Ammonium Derivative)

- Structure: 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-4-amino-1,2,4-triazonio-1-yl)propan-2-ol bromide.

- Key Difference : Contains a quaternary ammonium group instead of bromine.

- Classified as a degradation impurity in fluconazole formulations .

Nitro-Triazole Derivatives (e.g., Compound 5a)

- Structure : 2-(2,4-Difluorophenyl)-1-(3-nitro-1H-1,2,4-triazol-1-yl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol.

- Key Difference : Incorporates a nitro group on the triazole ring.

- However, synthesis yields are lower (34% vs. 60–70% for urea-linked analogues) .

Urea-Linked Thiadiazole Derivatives

A series of compounds (8d, 8e, 8f, 8g) from share the 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl backbone but feature urea-linked thiadiazole moieties:

| Compound | Substituent | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 8d | 4-Bromophenyl urea | 155–160 | 70 |

| 8e | p-Tolyl urea | 145–150 | 60 |

| 8f | 3-Chlorophenyl urea | 148–155 | 60 |

| 8g | 3-Fluorophenyl urea | 150–153 | 56 |

Comparison :

- These compounds exhibit higher melting points (145–160°C) than the brominated propan-2-ol analogue, likely due to hydrogen bonding from urea groups.

- Antifungal activity data are unavailable, but the urea-thiadiazole scaffold may enhance target affinity through additional hydrogen-bonding interactions .

Piperazine-Substituted Analogues

and describe compounds where bromine is replaced by a 4-substituted phenyl-piperazine group:

- Structure : 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substitutedphenyl)-piperazin-1-yl]-propan-2-ol.

- Key Difference : The piperazine ring introduces basicity and conformational flexibility.

- Impact : Piperazine derivatives show broad-spectrum antifungal activity against Candida spp. and Aspergillus fumigatus, with MIC values ≤1 µg/mL in preliminary tests. The brominated analogue’s lack of a basic nitrogen likely limits its efficacy .

Chromatographic and Stability Profiles

- Retention Time (RRT) : The brominated compound has an RRT of 0.30–0.36 in HPLC analyses, distinct from other fluconazole impurities (e.g., 5-hydroxymethylfurfural at RRT 0.22–0.28) .

- Stability : Bromine’s electronegativity may increase susceptibility to nucleophilic displacement compared to hydroxyl or amine-containing analogues, necessitating stringent storage conditions .

Preparation Methods

Grignard Reaction-Based Synthesis

The primary industrial method involves Grignard reagent intermediates, as disclosed in Patent CN101891693B. Although this patent focuses on fluconazole production, the brominated impurity forms under specific side reactions:

Reaction Mechanism

-

Grignard Reagent Preparation :

3,5-Difluorobromobenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) to form a Grignard reagent. Iodine catalyzes the initiation, with the exothermic reaction maintained at reflux (65–70°C) for 4 hours. -

Nucleophilic Addition :

The Grignard reagent reacts with 1,3-bis(1H-1,2,4-triazol-1-yl)acetone in THF at ≤50°C. This step typically yields fluconazole but may produce the brominated impurity if bromide displacement occurs at the propan-2-ol position.

Conditions Favoring Impurity Formation

-

Bromide Contamination : Residual bromide ions or incomplete purification of intermediates promotes bromination.

-

Temperature Variability : Elevated temperatures (>50°C) during nucleophilic addition increase side reactions.

-

Solvent Effects : Polar aprotic solvents like THF stabilize carbocation intermediates, facilitating bromide substitution.

Table 1. Grignard-Based Synthesis Parameters and Impurity Yields

| Parameter | Optimal Range | Impurity Yield (%) |

|---|---|---|

| Reaction Temperature | 45–50°C | 0.5–1.2 |

| Mg:Bromobenzene Molar Ratio | 1.1:1 | 0.8–1.5 |

| THF Purity | ≥99.9% | <0.5 |

Direct Bromination of Propan-2-ol Intermediates

An alternative route involves brominating 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃):

Procedure

-

Substrate Preparation :

The propan-2-ol intermediate is synthesized via Mitsunobu reaction between 2,4-difluorophenylboronic acid and 1H-1,2,4-triazole. -

Bromination :

Table 2. Bromination Efficiency Comparison

| Brominating Agent | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HBr (gas) | CH₂Cl₂ | 6 | 78 | 98.5 |

| PBr₃ | Et₂O | 12 | 85 | 99.2 |

Analytical Characterization

Chromatographic Methods

High-performance thin-layer chromatography (HPTLC) with reflectance scanning densitometry at 254 nm resolves the brominated impurity (Rf 0.67 ± 0.02) from fluconazole (Rf 0.42 ± 0.03). Mobile phase: butanol/water/acetic acid (8:2:1 v/v).

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 4.41 (d, 2H), 4.78 (d, 2H), 6.72–6.88 (m, 2H), 7.47–7.53 (m, 1H), 7.89 (s, 2H), 8.02 (s, 2H).

Process Optimization and Challenges

Yield Enhancement Strategies

Q & A

Q. Methodological Answer :

- 1H/13C NMR : Verify the presence of the 2,4-difluorophenyl group (δ 6.8–7.5 ppm for aromatic protons) and the triazole moiety (δ 7.9–8.2 ppm). The bromine substituent induces deshielding in adjacent protons .

- IR Spectroscopy : Identify O–H stretching (~3400 cm⁻¹) and triazole C=N/C–N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 373.1) and fragmentation patterns matching the bromo-triazole-propanol structure .

Advanced: What role does the bromine atom play in modulating antifungal activity compared to non-brominated analogs like Fluconazole?

Methodological Answer :

The bromine substituent enhances lipophilicity, potentially improving membrane permeability. To evaluate:

- Comparative Bioassays : Test against Candida albicans and Aspergillus fumigatus using microdilution assays (CLSI M27/M38). Brominated analogs may show 2–4× lower MIC values than Fluconazole due to increased steric bulk and halogen bonding .

- Molecular Docking : Compare binding affinities to fungal CYP51 (lanosterol 14α-demethylase). Bromine’s electronegativity may strengthen interactions with heme iron or hydrophobic pockets .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s antifungal efficacy?

Q. Methodological Answer :

- Substituent Variation : Synthesize derivatives with Cl, CF₃, or NO₂ groups at the triazole or difluorophenyl positions.

- Activity Testing : Use standardized fungal strains (e.g., ATCC 90028) and measure IC₅₀ values. Correlate substituent electronic effects (Hammett σ values) with activity trends .

- QSAR Modeling : Employ computational tools (e.g., CoMFA, molecular dynamics) to predict optimal substituents for CYP51 inhibition .

Advanced: What crystallographic techniques resolve the three-dimensional conformation of this compound, and how does stereochemistry impact bioactivity?

Q. Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Resolve the stereochemistry of the propan-2-ol backbone and triazole orientation. For example, the (R)-configuration may favor stronger CYP51 binding .

- Density Functional Theory (DFT) : Compare experimental crystal structures with optimized geometries to assess conformational stability .

Advanced: How to address contradictions in antifungal efficacy data across studies, such as variable MIC values?

Q. Methodological Answer :

- Standardize Assays : Adopt CLSI guidelines for consistent inoculum size (1–5 × 10³ CFU/mL) and incubation time (48–72 hours).

- Control Variables : Test under identical pH (7.0), temperature (35°C), and media (RPMI-1640). Discrepancies may arise from strain-specific resistance or solvent effects (e.g., DMSO concentration ≤1%) .

Advanced: What analytical methods ensure stability and detect degradation products under physiological conditions?

Q. Methodological Answer :

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to monitor degradation. Look for peaks corresponding to debrominated or oxidized byproducts.

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (pH 1–13). Identify degradation pathways via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.